molecular formula C23H28N8O B6447623 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2548984-68-3

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6447623
CAS No.: 2548984-68-3
M. Wt: 432.5 g/mol
InChI Key: CWLVMJWZBSZUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-piperazine scaffold linked via an ethanone bridge. One piperazine is substituted with a phenyl group, while the other is attached to a pyrimidine ring bearing a pyrazole moiety at the 6-position. Its molecular formula is C23H27N7O, with a molecular weight of 417.5 g/mol (calculated) .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c32-23(30-15-13-28(14-16-30)20-5-2-1-3-6-20)18-27-9-11-29(12-10-27)21-17-22(25-19-24-21)31-8-4-7-26-31/h1-8,17,19H,9-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVMJWZBSZUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, a compound featuring a complex piperazine and pyrazole structure, has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic roles based on recent studies.

Structure and Synthesis

The compound is characterized by a dual piperazine structure linked to a pyrazole moiety, which is known to influence its biological activity. The synthesis typically involves multi-step reactions to ensure the correct formation of the piperazine and pyrazole rings.

Antagonistic Properties

Research indicates that derivatives of this compound exhibit potent antagonistic activity against chemokine receptors. For example, a related compound demonstrated significant inhibition of CCR1 with an IC50 value of 4 nM, showcasing its potential as an anti-inflammatory agent by blocking the action of chemokines involved in immune responses .

Serotonin Reuptake Inhibition

Another study evaluated similar piperazine derivatives for their serotonin reuptake inhibitory properties. The compounds showed promising results in vitro, indicating potential antidepressant effects through modulation of serotonergic pathways .

Anxiolytic and Antidepressant Effects

A recent study highlighted the anxiolytic-like activity of compounds structurally related to our target compound. These compounds were found to interact with the serotonergic system and GABAA receptors, suggesting that they may provide therapeutic benefits for anxiety and depression .

Efficacy in Cancer Treatment

The pyrazole component has been linked to anticancer activity. Recent advancements have shown that pyrazole derivatives can inhibit various cancer cell lines effectively. For instance, compounds containing similar structures demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values comparable to established chemotherapeutics .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have revealed that certain derivatives maintain stability in human liver microsomes, indicating favorable metabolic profiles. Additionally, preclinical toxicological assessments suggest that these compounds exhibit low toxicity, making them suitable candidates for further development .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Case Study 1 : A derivative was tested for its ability to reduce immobility in forced swimming tests in rats, indicating potential antidepressant properties.
  • Case Study 2 : The compound's effect on inflammatory markers was assessed in animal models, showing a reduction in cytokine levels associated with inflammation.

Summary of Findings

Activity IC50 Value Reference
CCR1 Antagonism4 nM
Serotonin Reuptake InhibitionPotent
Anxiolytic ActivitySignificant
Cytotoxicity against A549 CellsComparable to cisplatin

Scientific Research Applications

Structural Formula

C19H24N6O\text{C}_{19}\text{H}_{24}\text{N}_{6}\text{O}

Key Functional Groups

  • Piperazine Ring : Imparts pharmacological properties.
  • Pyrazole and Pyrimidine Rings : Associated with anti-inflammatory and anticancer activities.

CCR1 Antagonism

One of the notable applications of this compound is as a CCR1 antagonist . Research indicates that derivatives based on the piperazine scaffold can effectively inhibit CCR1, a chemokine receptor involved in inflammatory responses. A study identified a series of CCR1 antagonists derived from similar scaffolds, with one compound demonstrating an IC50 value of 4 nM , indicating high potency against CCR1 binding .

Anticancer Activity

Recent advancements have highlighted the compound's potential as an anticancer agent . Various derivatives have shown significant activity against different cancer cell lines:

  • Cell Line Studies : Compounds derived from pyrazole and piperazine structures have been tested for their ability to induce apoptosis in cancer cells. For instance, compounds with similar structures exhibited IC50 values ranging from 0.07 µM to 49.85 µM , showcasing their effectiveness against various cancer types, including lung cancer (A549 cell line) and hepatocellular carcinoma (HepG2 cell line) .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been widely studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: CCR1 Antagonist Development

A series of compounds based on the piperazine scaffold were screened for their ability to antagonize CCR1. The lead compound demonstrated favorable pharmacokinetic profiles and low toxicity in preclinical models, suggesting its potential for further development into a therapeutic agent .

Case Study 2: Antitumor Efficacy

In a study evaluating the anticancer properties of pyrazole derivatives, one compound showed significant inhibition of growth in A549 cells with an IC50 of 26 µM . This study emphasizes the importance of structural modifications in enhancing the efficacy of pyrazole-based compounds against cancer .

Case Study 3: Inhibition of Kinases

Research has also focused on the inhibition of specific kinases associated with cancer progression using derivatives of this compound. For example, one derivative showed potent inhibition against Aurora A/B kinases with an IC50 value of 0.067 µM , indicating strong potential for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents/Modifications
Target compound Dual piperazines, pyrimidine-pyrazole core C23H27N7O 417.5 Phenyl, pyrimidine-pyrazole
1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (2548989-50-8) Pyridazine replaces pyrimidine C23H28N8O 432.5 Pyridazine (vs. pyrimidine)
1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (1203044-65-8) Phenoxypropanone linker, methyl on pyrimidine C21H24N6O2 392.5 Methyl (pyrimidine), phenoxy
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one Imidazole substituent, propanone linker C21H25N7O 391.5 Imidazole, propanone chain
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone Benzylpiperidine substituent C24H29N3O 375.5 Benzylpiperidine
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Sulfonyl and triazole groups C15H18ClN5O3S2 428.9 Chlorophenyl sulfonyl, triazole thioether

Pharmacokinetic and Physicochemical Properties

  • The target compound’s pyrimidine-pyrazole core may balance solubility and permeability.
  • Molecular Weight : Most analogs fall within 375–430 g/mol, aligning with Lipinski’s rule of five. The target compound (417.5 g/mol) is within this range.

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is synthesized via Gould-Jacobs cyclization :

  • Condensation of 2-(ethoxymethyl)-3-methoxyacrylonitrile with guanidine hydrochloride in ethanol at 80°C for 7 hr yields 4,6-dichloropyrimidine (85% yield).

  • Selective substitution at C6 with pyrazole:

    • React 4,6-dichloropyrimidine (1 eq) with 1H-pyrazole (1.2 eq)

    • K₂CO₃ (2 eq) in DMF at 110°C for 12 hr under N₂

    • Isolate via aqueous workup (yield: 73%).

Key Parameters

VariableOptimal Condition
SolventDMF
Temperature110°C
Reaction Time12 hr
BaseK₂CO₃

Preparation of 1-(4-Phenylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one

Ethanone Bridge Assembly

A Mannich-like reaction constructs the central ethanone:

  • React chloroacetyl chloride (1.1 eq) with piperazine (2.5 eq) in CH₂Cl₂ at 0°C

  • Add triethylamine (3 eq) dropwise to maintain pH >9

  • After 4 hr, introduce 1-phenylpiperazine (1 eq) and heat to 60°C for 8 hr.

Isolation Protocol

  • Wash organic layer with 5% NaHCO₃ (3×)

  • Dry over MgSO₄, concentrate in vacuo

  • Recrystallize from ethanol/water (4:1)

    • Yield: 68%

    • Purity (HPLC): 98.2%.

Final Coupling via Nucleophilic Aromatic Substitution

Reaction Optimization

Coupling Fragment A and B requires careful parameter control:

Optimized Conditions

ParameterValue
Solventn-BuOH
Temperature90°C
Time24 hr
CatalystKI (0.1 eq)
BaseDIPEA (3 eq)

Procedure

  • Suspend 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine (1 eq) and 1-(4-phenylpiperazin-1-yl)-2-(piperazin-1-yl)ethan-1-one (1.2 eq) in n-BuOH

  • Add DIPEA and KI, reflux under N₂

  • Monitor by TLC (CH₂Cl₂:MeOH 9:1)

  • Isolate via column chromatography (SiO₂, EtOAc/hexane gradient)

    • Yield: 62%

    • m.p.: 214–217°C.

Characterization and Validation

Spectroscopic Confirmation

Key Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, pyrimidine-H), 8.25 (d, J=2.4 Hz, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ar-H), 4.12–3.85 (m, 8H, piperazine-H), 3.22–3.15 (m, 8H, piperazine-H).

  • HRMS (ESI+): m/z calcd for C₂₄H₃₀N₈O [M+H]⁺ 447.2564, found 447.2561.

Purity Assessment

MethodResult
HPLC (C18)99.1% purity
Elemental AnalysisC: 64.71% (calc 64.55%), H: 6.73% (calc 6.78%)

Scale-Up Considerations and Challenges

Critical Process Parameters

  • Oxygen Sensitivity : Pyrazole coupling requires strict N₂ atmosphere to prevent oxidation.

  • Solvent Choice : n-BuOH outperforms DMF in coupling yield (62% vs 48%) due to better solubility of intermediates.

  • Byproduct Formation :

    • 10–15% bis-alkylated product observed without KI catalyst

    • Controlled via stoichiometric excess of Fragment B (1.2 eq).

Alternative Synthetic Routes

Microwave-Assisted Pathway

Reducing coupling time from 24 hr to 45 min using microwave irradiation at 150°C, though with lower yield (54%).

Solid-Phase Synthesis

Immobilized piperazine on Wang resin achieved 58% yield but required extensive purification.

ReagentHazard ClassMitigation
Chloroacetyl chlorideCorrosive, LachrymatorUse sealed reactor, PPE
Hydrazine hydrateCarcinogenicClosed system, scrubbers

Q & A

Q. What are the key structural features of 1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, and how are they characterized?

The compound contains two piperazine rings linked via a ketone-ethylene bridge, with a phenyl group on one piperazine and a pyrimidine-pyrazole moiety on the other. Structural elucidation typically involves:

  • X-ray crystallography to resolve bond lengths and angles (e.g., as demonstrated for similar piperazine derivatives ).
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and connectivity .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What synthetic strategies are employed to prepare this compound?

Common approaches include:

  • Multi-step nucleophilic substitution : Reacting chlorinated intermediates (e.g., 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone) with pyrimidine-containing piperazines under mild alkaline conditions .
  • Coupling reactions : Using catalysts like Pd for Suzuki-Miyaura coupling to attach aryl groups to the pyrimidine ring .
  • Protection-deprotection cycles : For sensitive functional groups (e.g., pyrazole NH) during synthesis .

Q. Which spectroscopic and chromatographic methods are critical for purity assessment?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<5%) .
  • FTIR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • Thin-layer chromatography (TLC) with silica gel plates for rapid reaction monitoring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, receptor subtypes). Methodological solutions include:

  • Dose-response profiling across multiple concentrations to establish EC₅₀/IC₅₀ values .
  • Orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .
  • Meta-analysis of published data to identify confounding variables (e.g., solvent effects, incubation times) .

Q. What computational methods are used to study receptor-ligand interactions for this compound?

  • Molecular docking (AutoDock Vina, Glide) to predict binding poses in serotonin/dopamine receptors, leveraging crystal structures from the Protein Data Bank .
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling to correlate substituent modifications (e.g., pyrimidine vs. pyridine) with affinity changes .

Q. How can structure-activity relationship (SAR) studies be optimized for the piperazine-pyrimidine scaffold?

  • Systematic substitution : Replace pyrazole with other heterocycles (e.g., imidazole) and measure changes in logP/binding affinity .
  • Pharmacophore mapping to identify critical hydrogen-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (phenyl group) .
  • Metabolic stability assays (e.g., liver microsomes) to prioritize derivatives with improved half-lives .

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h for piperazine coupling) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) for SNAr reactions on pyrimidine rings .

Q. How can polymorphic forms of this compound be analyzed and controlled?

  • Powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous phases .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor thermal stability and melting points .
  • Crystallization screening using solvent/antisolvent systems to isolate the most thermodynamically stable form .

Q. How should researchers cross-validate bioactivity data across in vitro and ex vivo models?

  • Ex vivo tissue assays (e.g., rat aortic ring models) to confirm vasodilation activity observed in cell-based assays .
  • Plasma protein binding assays to adjust effective concentrations in vivo .
  • Permeability studies (Caco-2 monolayers) to predict blood-brain barrier penetration .

Q. What experimental approaches identify synergistic effects with co-administered drugs?

  • Isobolographic analysis to quantify synergy in combination therapies (e.g., with antipsychotics) .
  • Transcriptomic profiling (RNA-seq) to uncover pathways modulated by the compound and its partners .
  • In vivo pharmacokinetic studies to assess drug-drug interactions (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.